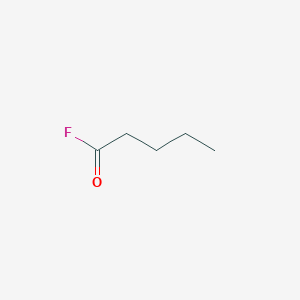
Pentanoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoyl fluoride is an organic compound with the chemical formula C5H9FO. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is part of the acyl fluoride family, which are known for their reactivity and utility in organic synthesis.
Métodos De Preparación
Pentanoyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of pentanoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Another method involves the use of pentanoyl chloride, which can be fluorinated using reagents like hydrogen fluoride (HF) or other fluorinating agents .
Análisis De Reacciones Químicas
Pentanoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pentanoic acid and hydrogen fluoride.
Reduction: It can be reduced to pentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, it can undergo oxidation to form pentanoic acid derivatives under specific conditions.
Aplicaciones Científicas De Investigación
Pentanoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: It can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of pentanoyl fluoride involves its reactivity with nucleophiles. The carbonyl carbon in this compound is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of amides and esters, respectively. The fluorine atom in this compound also plays a role in its reactivity, as it can stabilize the transition state during chemical reactions .
Comparación Con Compuestos Similares
Pentanoyl fluoride can be compared with other acyl fluorides such as acetyl fluoride, propionyl fluoride, and butyryl fluoride. These compounds share similar reactivity patterns but differ in their chain lengths and physical properties. This compound is unique due to its specific chain length, which can influence its reactivity and applications in synthesis. Other similar compounds include:
Acetyl fluoride (C2H3FO): Shorter chain, used in similar reactions but with different reactivity due to chain length.
Propionyl fluoride (C3H5FO): Intermediate chain length, used in organic synthesis.
Butyryl fluoride (C4H7FO): Slightly shorter chain, similar applications but different physical properties.
Propiedades
Número CAS |
352-89-6 |
|---|---|
Fórmula molecular |
C5H9FO |
Peso molecular |
104.12 g/mol |
Nombre IUPAC |
pentanoyl fluoride |
InChI |
InChI=1S/C5H9FO/c1-2-3-4-5(6)7/h2-4H2,1H3 |
Clave InChI |
KSGGIONYAUAWPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)
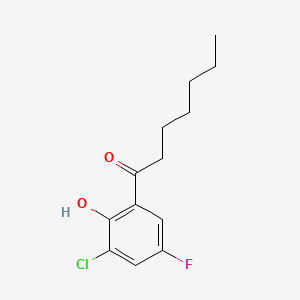

![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
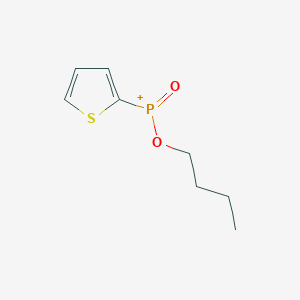


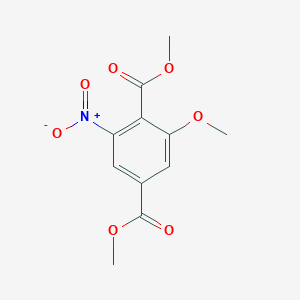
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
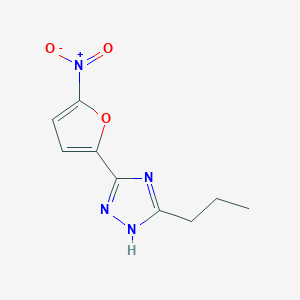
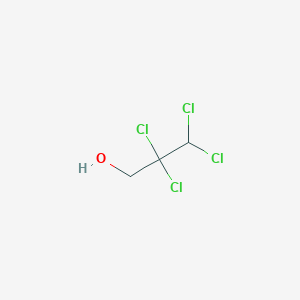
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)

